molecular formula C15H18N4O5 B13089949 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

Cat. No.: B13089949
M. Wt: 334.33 g/mol
InChI Key: MTBSEECTLGDCCI-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted at position 5 with a 4-methylpiperazinyl group and at position 2 with a carbaldehyde moiety, stabilized as an oxalate salt. The imidazo[1,2-a]pyridine scaffold is notable for its role in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases or receptors. The 4-methylpiperazine substituent enhances solubility and modulates pharmacokinetic properties, while the carbaldehyde group may serve as a reactive handle for further derivatization or covalent binding .

Preparation Methods

The synthesis of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate is in the development of inhibitors targeting the c-Met signaling pathway, which is crucial in cancer progression. Aberrant activation of c-Met has been implicated in various cancers, making it a prime target for therapeutic intervention.

  • Mechanism of Action : The compound acts as a selective inhibitor of c-Met, disrupting its signaling pathway and thereby inhibiting tumor growth and metastasis. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory effects on c-Met activity through structure-activity relationship (SAR) studies .
  • Case Study : A study identified several imidazo[1,2-a]pyridine compounds that demonstrated significant anti-proliferative effects on cancer cell lines. These compounds were optimized for better selectivity and efficacy against c-Met, highlighting the potential of this compound as a lead compound for further development in cancer therapeutics .

Treatment of Autoimmune Diseases

In addition to its anticancer properties, this compound has been investigated for its potential in treating autoimmune diseases. The inhibition of Bruton’s tyrosine kinase (Btk), a critical player in B-cell receptor signaling, offers a therapeutic avenue for conditions characterized by aberrant B-cell activation.

  • Therapeutic Potential : The compound's ability to inhibit Btk may provide benefits in managing diseases such as rheumatoid arthritis and other inflammatory conditions. Research indicates that imidazo[1,2-a]pyridine derivatives can effectively modulate immune responses by targeting key signaling pathways involved in B-cell activation .

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to understand how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity. Key findings include:

  • Substituent Effects : Different substituents on the piperazine ring affect the binding affinity and selectivity towards c-Met and Btk.
  • Optimization Strategies : Modifications aimed at enhancing solubility and reducing off-target effects have been successful in developing more effective inhibitors.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication. The molecular pathways involved may include signal transduction pathways, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-b]pyridazine Derivatives (YPC Series)

Compounds like YPC-21440 and YPC-21817 () share a related imidazo[1,2-b]pyridazine core but differ in substituents and appended functional groups. For example:

  • YPC-21440 : Contains a thiazolidine-2,4-dione group linked via a methylene bridge, with a 4-methylpiperazinylphenyl substituent.
  • YPC-21817 : Features a 4-ethylpiperazinyl-3-fluorophenyl group and a methanesulfonate counterion.

Key Differences :

  • The imidazo[1,2-b]pyridazine core (vs.
  • The thiazolidine-2,4-dione moiety in YPC compounds is associated with kinase inhibition (e.g., Pan-Pim kinases), whereas the carbaldehyde group in the target compound may enable covalent binding or serve as an intermediate in synthesis .

Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () represent a distinct heterocyclic class. These molecules lack the fused imidazole ring but share nitrogen-rich aromatic systems, which are advantageous for hydrogen bonding in enzyme active sites. Their isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives) highlights structural flexibility absent in the more rigid imidazo[1,2-a]pyridine scaffold .

Substituent Modifications

Piperazine Derivatives

Variations in the piperazine substituent significantly impact bioactivity:

  • 4-Methylpiperazine (target compound): Enhances solubility and metabolic stability.
  • 4-Ethylpiperazine (YPC-21817): Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • 4-Pentyl/Decylpiperazine (YPC-21813/21814): Long alkyl chains likely enhance hydrophobic interactions but may limit oral bioavailability due to poor solubility .

Carbaldehyde vs. Thiazolidine-2,4-dione

The carbaldehyde group in the target compound offers reactivity for conjugation (e.g., forming Schiff bases), whereas the thiazolidine-2,4-dione in YPC derivatives provides a hydrogen-bonding motif critical for kinase inhibition.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Use Source
Target Compound Imidazo[1,2-a]pyridine 5-(4-Methylpiperazinyl), 2-carbaldehyde Kinase inhibition (potential)
YPC-21440 Imidazo[1,2-b]pyridazine 4-Methylpiperazinylphenyl, thiazolidinedione Pan-Pim kinase inhibitor
YPC-21817 MsOH Imidazo[1,2-b]pyridazine 4-Ethylpiperazinyl-3-fluorophenyl, MsOH Kinase inhibition (optimized PK)
Imazamox Imidazolinone Methoxymethyl-pyridinecarboxylic acid Herbicide
Imp. B(BP) () Triazolo[4,3-a]pyridinone 4-Phenylpiperazine Pharmaceutical impurity

Key Research Findings

  • Synthetic Flexibility : The carbaldehyde group in the target compound enables derivatization, as seen in Otto Chemie’s imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4) .
  • Activity Modulation : Piperazine chain length (methyl vs. pentyl) in Yakult’s YPC series correlates with kinase selectivity and potency, suggesting similar tunability for the target compound .
  • Stability Considerations : Oxalate salt formation improves the target compound’s crystallinity and stability compared to free bases or mesylates (e.g., YPC-21817 MsOH) .

Biological Activity

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O5 and features a complex structure that includes an imidazo[1,2-a]pyridine core. The presence of a piperazine ring significantly influences its pharmacological properties.

Research indicates that compounds in the imidazo[1,2-a]pyridine class often target critical biological pathways. For instance, they have shown activity against the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In particular, derivatives of this compound demonstrated IC50 values of 0.20 nM for PI3K and 21 nM for mTOR, indicating potent inhibition of these kinases .

Biological Activity Overview

The biological activity of this compound has been assessed in various studies:

  • Antiviral Activity : Some imidazo[1,2-a]pyridine derivatives exhibit significant antiviral properties. For example, compounds with similar structures have shown effectiveness against human cytomegalovirus and varicella-zoster virus .
  • Antimicrobial Activity : The compound's derivatives have been evaluated for their antifungal activity against Candida species. Research has indicated that modifications to the imidazo[1,2-a]pyridine framework can enhance antifungal potency .
  • Anti-Tuberculosis Activity : Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues in combating multidrug-resistant tuberculosis (MDR-TB). Certain derivatives demonstrated MIC values as low as 0.07 μM against MDR strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Effects : The introduction of various substituents at specific positions on the imidazo ring can significantly alter potency and selectivity against target enzymes. For instance, modifications at the C2 and C6 positions have been shown to enhance anti-TB activity .
  • Linker Variations : The presence of flexible linkers between aromatic rings can improve solubility and bioavailability without compromising activity .

Case Studies

Several case studies illustrate the efficacy of compounds derived from this compound:

  • Case Study on Antiviral Efficacy : A study reported that specific derivatives inhibited viral replication at concentrations lower than those affecting host cell viability, showcasing their therapeutic potential in viral infections .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antifungal activities against resistant strains of Candida species, demonstrating that certain derivatives maintained effectiveness even in resistant isolates .

Data Summary Table

Biological ActivityTarget Pathway/OrganismIC50/MIC ValuesReference
PI3K/mTOR InhibitionCancer CellsPI3K: 0.20 nM; mTOR: 21 nM
AntiviralHuman CytomegalovirusTherapeutic Index >150
AntifungalCandida spp.MIC < 0.31 µg/ml
Anti-TBMycobacterium tuberculosisMIC 90: 0.07–0.14 μM

Q & A

Q. What are the common synthetic routes for 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate, and how do reaction conditions affect yield?

Basic Research Question
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds .
  • Step 2: Introduction of the 4-methylpiperazine moiety through nucleophilic substitution or coupling reactions. For example, reacting intermediates with 4-methylpiperazine in toluene under reflux conditions .
  • Step 3: Oxalate salt formation via acid-base reaction in a polar solvent like ethanol .

Methodological Insight:

  • Microwave-assisted organic synthesis (MAOS) improves reaction efficiency (e.g., reduced time and higher yields) compared to conventional heating .
  • Yield optimization requires precise control of stoichiometry, solvent choice (e.g., toluene for amine coupling), and temperature (e.g., 80–100°C for cyclization steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question
Key techniques include:

  • 1H/13C NMR: Assign peaks to confirm the imidazo[1,2-a]pyridine scaffold (e.g., aromatic protons at δ 7.4–8.0 ppm) and the 4-methylpiperazine moiety (N-CH3 at δ 2.3–2.8 ppm) .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ peaks matching calculated values within ±2 ppm) .
  • X-ray crystallography: Resolve crystal structure and non-covalent interactions (e.g., hydrogen bonds stabilizing the oxalate counterion) .

Methodological Insight:

  • For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Compare experimental HRMS data with theoretical values using software like MassLynx .

Q. How can researchers address discrepancies in melting point data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Purity differences: Impurities (e.g., unreacted starting materials) depress melting points. Use preparative TLC or HPLC (≥95% purity) for consistent results .
  • Polymorphism: Different crystal forms (e.g., anhydrous vs. hydrated) exhibit distinct melting ranges. Characterize polymorphs via PXRD and DSC .

Methodological Insight:

  • Standardize recrystallization solvents (e.g., ethanol/water mixtures) to isolate a single polymorph .
  • Report detailed conditions (heating rate, sample encapsulation) in melting point determinations .

Q. What strategies optimize the reaction yield when introducing the 4-methylpiperazine moiety?

Advanced Research Question

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of 4-methylpiperazine .
  • Catalysis: Add KI or K2CO3 to facilitate SNAr reactions on halogenated intermediates .
  • Temperature control: Maintain 80–100°C to balance reaction rate and side-product formation .

Methodological Insight:

  • Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) to terminate at optimal conversion .
  • Purify intermediates via column chromatography (silica gel, gradient elution) before salt formation .

Q. How to determine the role of non-covalent interactions in crystal structure stability?

Advanced Research Question

  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonds, π-π stacking) contributing to crystal packing .
  • DFT calculations: Model interaction energies (e.g., between oxalate and protonated piperazine) using Gaussian or ORCA .

Methodological Insight:

  • Use software like CrystalExplorer to generate Hirshfeld surfaces and fingerprint plots .
  • Validate computational models with experimental XRD data .

Q. What are the key steps in purifying this compound post-synthesis?

Basic Research Question

  • Crude product wash: Use cold ethanol to remove unreacted amines or salts .
  • Prep TLC: Separate impurities using silica plates (mobile phase: 10% MeOH in DCM) .
  • Recrystallization: Dissolve in hot ethanol and cool slowly to isolate high-purity crystals .

Methodological Insight:

  • For oxalate salt formation, ensure stoichiometric equivalence (1:1 molar ratio) between the free base and oxalic acid .

Q. How to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite profiling: Use LC-MS to identify degradation products that may interfere with activity .

Methodological Insight:

  • Validate target engagement (e.g., cholinergic receptor binding) via radioligand displacement assays .

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde;oxalic acid

InChI

InChI=1S/C13H16N4O.C2H2O4/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13;3-1(4)2(5)6/h2-4,9-10H,5-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

MTBSEECTLGDCCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=CN32)C=O.C(=O)(C(=O)O)O

Origin of Product

United States

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